Product packaging for 4-(2-Methylcyclopropyl)butan-1-amine(Cat. No.:CAS No. 2157726-44-6)

4-(2-Methylcyclopropyl)butan-1-amine

Cat. No.: B2806721
CAS No.: 2157726-44-6
M. Wt: 127.231
InChI Key: YEBRZXZMOCCDMT-UHFFFAOYSA-N
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Description

4-(2-Methylcyclopropyl)butan-1-amine is a chemical compound of interest in pharmacological and organic chemistry research due to its structure featuring a butan-1-amine chain linked to a 2-methylcyclopropyl group. This specific architecture, incorporating a cyclopropyl ring, is commonly investigated for its potential to influence the compound's steric profile and metabolic stability, similar to other studied amines like 4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine and 4-(2-Propylcyclopropyl)butan-1-amine . Researchers value such cyclopropyl-containing amines as potential precursors or intermediates in designing and synthesizing novel molecular entities. The structural motif of a substituted cyclopropane fused with an alkylamine chain suggests potential application in exploring structure-activity relationships (SAR) and as a key intermediate in developing bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B2806721 4-(2-Methylcyclopropyl)butan-1-amine CAS No. 2157726-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylcyclopropyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-6-8(7)4-2-3-5-9/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBRZXZMOCCDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 2 Methylcyclopropyl Butan 1 Amine and Its Core Scaffold

Strategic Retrosynthetic Analysis of the Cyclopropyl-Butan-Amine System

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(2-methylcyclopropyl)butan-1-amine, the analysis can proceed through several logical disconnections, primarily focusing on the formation of the C-C bonds that constitute the main chain and the construction of the cyclopropane (B1198618) ring.

A primary disconnection can be made at the C-N bond of the primary amine. This is a common retrosynthetic step known as a Functional Group Interconversion (FGI), which simplifies the target to a corresponding alkyl halide or alcohol. This leads to a key intermediate, a 4-(2-methylcyclopropyl)butyl halide or alcohol.

A second key disconnection breaks the carbon chain between the cyclopropyl (B3062369) ring and the butyl group. This suggests a carbon-carbon bond formation strategy, such as a Grignard reaction, connecting a methylcyclopropyl electrophile with a four-carbon synthon, or a methylcyclopropyl Grignard reagent with a suitable four-carbon electrophile.

Alternatively, the four-carbon chain can be disconnected between C1 and C2, suggesting a two-carbon extension of a cyclopropylethyl precursor. The final major disconnection involves breaking the cyclopropane ring itself, leading back to an appropriately substituted alkene precursor.

Route A: Cyclopropylmethyl Halide Precursor: This strategy involves (2-methylcyclopropyl)methanol as a key intermediate. This alcohol can be synthesized and then converted to a halide (e.g., (2-methylcyclopropyl)methyl bromide). This electrophilic precursor can then be coupled with a three-carbon nucleophile to build the butyl chain.

Route B: Cyclopropyl Aldehyde/Ketone Precursor: An alternative involves a cyclopropyl carbonyl compound, such as 2-methylcyclopropanecarbaldehyde. This can undergo a Wittig reaction or a Grignard addition to append the remaining carbons of the butyl chain.

Route C: Alkene Precursor for Cyclopropanation: This approach starts with an alkene, such as hex-4-en-1-ol or a protected derivative. The cyclopropane ring is then formed late in the synthesis via a cyclopropanation reaction.

A selection of potential key precursors is outlined in the table below.

Precursor ClassSpecific ExampleCorresponding Synthetic Step
Cyclopropyl Alcohol(2-Methylcyclopropyl)methanolHalogenation, Grignard Formation
Alkene Alcoholtrans-Hex-4-en-1-olCyclopropanation
Cyclopropyl Aldehyde2-MethylcyclopropanecarbaldehydeWittig Reaction, Grignard Addition
Alkyl Halide1-Bromo-4-iodobutaneGrignard Coupling

The Simmons-Smith reaction is a premier method for converting alkenes to cyclopropanes. wikipedia.orgchemistrylearner.com It involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. nrochemistry.com The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. chemistrylearner.com

For synthesizing the 2-methylcyclopropane scaffold, a suitable precursor would be a pent-2-ene derivative. A significant advantage of the Simmons-Smith reaction is its compatibility with various functional groups, including alcohols. wikipedia.org The hydroxyl group in an allylic or homoallylic alcohol can coordinate to the zinc reagent, directing the cyclopropanation to the syn-face of the double bond, often with high diastereoselectivity. stackexchange.comwiley-vch.de This is particularly useful for establishing the desired stereochemistry of the methyl group relative to the side chain.

Several modifications of the original Simmons-Smith protocol have been developed to improve reactivity and handling.

Reaction VariantReagentsKey Characteristics
Simmons-Smith CH₂I₂, Zn(Cu)The classic method; heterogeneous reaction. wikipedia.org
Furukawa Modification CH₂I₂, Et₂ZnHomogeneous and often more reactive than the classic method. mdpi.comnih.gov
Charette Modification CH₂I₂, Et₂Zn, Chiral LigandAllows for enantioselective cyclopropanation of allylic alcohols. acs.org
Shi Modification RXZnCH₂Y (e.g., CF₃CO₂ZnCH₂I)Highly electrophilic reagents that can cyclopropanate unfunctionalized alkenes without a directing group. organic-chemistry.org

Beyond the Simmons-Smith reaction, other methods are available for constructing the methylcyclopropyl system.

The Johnson-Corey-Chaykovsky reaction provides a powerful alternative for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. wikipedia.org This reaction utilizes a sulfur ylide, such as dimethyloxosulfonium methylide, which is generated from trimethylsulfoxonium (B8643921) iodide and a strong base. organic-chemistry.org The ylide undergoes a conjugate 1,4-addition to the enone, followed by an intramolecular ring-closure to form the cyclopropane ring. pku.edu.cnnrochemistry.com For example, a suitable pent-2-enone derivative could be converted to a methylcyclopropyl ketone, which can then be further elaborated.

Another approach involves the intramolecular cyclization of appropriately substituted precursors. For instance, methallyl chloride can undergo intramolecular cyclization upon treatment with a strong base like sodium amide to form methylenecyclopropane. wikipedia.org This exocyclic double bond can then be selectively reduced or functionalized to install the desired methyl group. Similarly, treatment of 3-chloro-2-methylpropene (B57409) with sodium hydride can also generate the 1-methylcyclopropene (B38975) ring system. chemicalbook.com

Once the 2-methylcyclopropyl core is established, the next phase of the synthesis is the construction and functionalization of the four-carbon side chain.

Grignard additions represent a classic and highly effective method for forming carbon-carbon bonds. A Grignard reagent, such as (2-methylcyclopropyl)methylmagnesium bromide, can be prepared from the corresponding halide. This nucleophilic reagent can then react with a variety of electrophiles to build the butan-1-amine chain.

A particularly efficient strategy involves the reaction of the Grignard reagent with oxetane (B1205548). vaia.com Oxetane, a four-membered cyclic ether, undergoes ring-opening upon nucleophilic attack, adding a three-carbon chain with a terminal alcohol. acs.org This reaction directly provides 4-(2-methylcyclopropyl)butan-1-ol, a direct precursor to the target amine. While most ethers are unreactive towards Grignard reagents, the ring strain in oxetane facilitates this reaction. vaia.com

Alternatively, the Grignard reagent could react with other electrophiles, such as an epoxide like epichlorohydrin, followed by further manipulation to achieve the desired chain length. The reaction of Grignard reagents with carbonyl compounds like aldehydes or ketones is also a fundamental C-C bond-forming reaction that could be employed. libretexts.org

Homologation refers to any reaction that extends a carbon chain by a single carbon or a repeating unit. While less direct than a Grignard coupling for this specific target, iterative homologation strategies could be employed. For instance, a (2-methylcyclopropyl)acetaldehyde could be subjected to a Wittig reaction with a C2 ylide to form an alkene, which is then reduced. The terminal functional group could then be converted to an amine. Methods like the Gabriel synthesis are classic for converting alkyl halides to primary amines. chemrxiv.org

Construction of the Butan-1-amine Chain

Introduction of the Primary Amine Functionality (e.g., reductive amination)

The introduction of a primary amine is a critical step in the synthesis of the target compound. Reductive amination, also known as reductive alkylation, stands out as a highly effective and widely used method for converting a carbonyl group, such as an aldehyde, into an amine. acs.org This process typically involves two key steps: the formation of an imine or enamine intermediate followed by its reduction. acs.orgrsc.org

For the synthesis of this compound, the precursor would be 4-(2-methylcyclopropyl)butanal. This aldehyde reacts with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. nih.gov A significant advantage of this method is that it can often be performed as a one-pot reaction, which improves efficiency and yield. nih.gov

Several reducing agents can be employed for this transformation, each with specific advantages. Common reagents include:

Sodium borohydride (B1222165) (NaBH₄) : A versatile and common reducing agent. organic-chemistry.org

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. acs.org

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is another effective method. acs.org

Ammonia Borane (B79455) : In solvent-free conditions, ammonia borane can be used to promote reductive amination of aldehydes. organic-chemistry.org

Recent developments have also explored the use of iron and ruthenium-based catalysts for the reductive amination of aldehydes and ketones with ammonia, offering a pathway that is both efficient and utilizes more earth-abundant metals. nih.gov The choice of reagent and reaction conditions can be optimized to maximize the yield of the primary amine while minimizing the formation of secondary and tertiary amine byproducts. semanticscholar.org

Table 1: Comparison of Reagents for Reductive Amination

Reagent/Catalyst System Key Features Typical Conditions
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces iminium ions in the presence of aldehydes. Mildly acidic (pH ~6-7), often in methanol.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective reagent, less toxic than NaBH₃CN. Often used with acetic acid as a catalyst.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) High efficiency, clean reaction with water as the only byproduct. Requires specialized hydrogenation equipment.

| RuCl₂(PPh₃)₃ | Simple ruthenium catalyst effective for a broad range of substrates. | Utilizes ammonia and molecular hydrogen. nih.gov |

Development of Stereoselective Synthetic Routes to Chiral this compound Isomers

The target molecule, this compound, possesses two stereocenters: one at the C1 position of the cyclopropane ring and another at the C2 position where the methyl group is attached. This results in the possibility of four stereoisomers (two pairs of enantiomers). The development of synthetic routes that can selectively produce a single desired isomer is a significant goal in modern organic synthesis, particularly for applications in pharmaceuticals and agrochemicals where stereochemistry often dictates biological activity. thieme-connect.comnih.govchemrxiv.org

Asymmetric Catalysis in Cyclopropylamine (B47189) Synthesis

Asymmetric catalysis is a powerful tool for establishing chirality, enabling the synthesis of enantiomerically enriched products from prochiral substrates. In the context of this compound, asymmetric catalysis can be applied to either the formation of the chiral cyclopropane ring or the introduction of the amine group.

Catalytic asymmetric carbometalation of cyclopropenes, followed by an amination reaction, provides a direct approach to enantiomerically enriched cyclopropylamine derivatives. rsc.org Another strategy involves the asymmetric cyclopropanation of alkenes. acs.org This can be achieved using various catalytic systems:

Chiral Phase-Transfer Catalysts : Cinchona alkaloid-based catalysts have been successfully used in the asymmetric cyclopropanation of chalcones, demonstrating the potential of this method for creating chiral cyclopropane moieties. acs.org

Transition Metal Catalysts : Chiral complexes of metals like cobalt, molybdenum, rhodium, and copper are widely used. acs.orgacs.org For instance, cobalt complexes with chiral pyridine–bis(oxazoline) ligands can catalyze cyclopropanation reactions with high enantioselectivity. organic-chemistry.org Similarly, chiral salen-molybdenum catalysts have been developed for the asymmetric deoxygenative cyclopropanation of 1,2-dicarbonyl compounds. acs.org These methods often involve the transfer of a carbene from a precursor, such as a diazo compound, to an alkene. rsc.org

Diastereoselective and Enantioselective Approaches

Achieving control over both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is crucial for synthesizing a single isomer of this compound. This requires carefully designed synthetic sequences.

Diastereoselectivity often focuses on controlling the cis/trans relationship of the substituents on the cyclopropane ring. For example, methods have been developed for the highly diastereoselective synthesis of trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes. thieme-connect.comresearchgate.netnumberanalytics.com This reaction proceeds through a zinc homoenolate intermediate that is trapped by an amine, followed by ring closure. researchgate.netnumberanalytics.com The choice of solvent can be critical; polar aprotic cosolvents can prevent cis/trans-isomerization that might otherwise occur in the presence of zinc halide salts. thieme-connect.comnumberanalytics.com

Enantioselectivity can be introduced using several strategies:

Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a cyclopropanation or amination reaction. The auxiliary is then removed in a later step.

Substrate Control : If a chiral center is already present in the starting material, it can influence the stereochemistry of the newly formed centers.

Catalyst Control : As discussed previously, a chiral catalyst can induce enantioselectivity. For instance, the Michael Initiated Ring Closure (MIRC) reaction can be rendered enantioselective by using chiral organocatalysts, such as those derived from prolinol, to produce highly functionalized cyclopropanes. rsc.orgmdpi.com Chemoenzymatic strategies, coupling an enzymatic transformation with chemical diversification, have also emerged as a powerful approach. researchgate.net

A comprehensive approach might involve an enantioselective cyclopropanation of a suitable alkene precursor to establish the stereochemistry of the cyclopropane ring, followed by subsequent functional group manipulations and the introduction of the amine to complete the synthesis of the target chiral isomer.

Resolution Techniques for Enantiomeric Separation

When a synthetic route produces a racemic mixture (a 50:50 mixture of enantiomers), a resolution process is required to separate them. harvard.edu Since enantiomers have identical physical properties, direct separation is not feasible. The most common strategy is to convert the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. harvard.edunih.gov

For a racemic mixture of this compound, this can be achieved by reacting the amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. harvard.edu This reaction forms a pair of diastereomeric ammonium (B1175870) salts.

(R/S)-Amine + (R)-Acid → [(R)-Amine:(R)-Acid] salt + [(S)-Amine:(R)-Acid] salt

These diastereomeric salts possess different solubilities, allowing one to be selectively crystallized from the solution. After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the acid and liberate the single, enantiomerically pure amine. nih.gov While effective, this method is limited to a theoretical maximum yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled. nih.gov

Other resolution techniques include chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. acs.org

Modern Catalytic Methods Applied to the Synthesis of the Chemical Compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For a molecule like this compound, catalytic transformations are essential for constructing both the strained cyclopropane ring and for installing the primary amine functionality.

Transition Metal-Catalyzed Transformations for Amine and Cyclopropane Synthesis

Transition metals such as palladium, rhodium, ruthenium, and copper are at the forefront of modern catalytic chemistry, enabling reactions that are otherwise difficult or impossible to achieve. acs.orgresearchgate.netrsc.org

For Amine Synthesis: Transition metal-catalyzed C-H amination has emerged as a powerful strategy for directly converting C-H bonds into C-N bonds, offering high atom economy by avoiding the need for pre-functionalized substrates. acs.orgresearchgate.net Late transition metals are particularly effective in these transformations. semanticscholar.orgresearchgate.net

Rhodium Catalysts : Dirhodium(II) carboxylate complexes, such as Rh₂(esp)₂, are exceptionally versatile for both intra- and intermolecular C-H amination reactions. rsc.org These catalysts can activate various nitrogen sources to generate rhodium-nitrene intermediates, which then insert into C-H bonds. acs.org Rhodium has also been used in novel C-N bond-forming reactions involving the arylation of sulfilimines with arylboronic acids.

Ruthenium Catalysts : Simple ruthenium complexes, like RuCl₂(PPh₃)₃, can effectively catalyze the reductive amination of carbonyl compounds using ammonia and hydrogen, providing a direct route to primary amines. nih.gov

For Cyclopropane Synthesis: The formation of the cyclopropane ring is a key challenge that can be addressed with various transition metal-catalyzed reactions.

Palladium Catalysts : Palladium(0) complexes can catalyze the cyclopropanation of alkenes. acs.org The mechanism often involves the reaction of a Pd(0)-alkene complex with a carbene precursor like diazomethane (B1218177) to form a palladacyclobutane intermediate, which then undergoes reductive elimination to yield the cyclopropane product. acs.org Recent advances include palladium-catalyzed methods using acylsilanes as a source of electron-rich carbenes for the cyclopropanation of a wide range of alkenes. acs.org Palladium catalysis has also been applied to the diastereoselective intramolecular cyclopropanation of alkenes with unstabilized allylic tosylhydrazones.

Other Metal Catalysts (Ti, Co, Rh) : Titanium-TADDOLate complexes catalyze the cyclopropanation of allylic alcohols. organic-chemistry.org Cobalt-catalyzed cross-coupling reactions can introduce cyclopropyl groups onto alkyl chains. organic-chemistry.org Rhodium(III) catalysts can promote the cyclopropanation of electron-deficient alkenes via directed C-H activation. organic-chemistry.org

These modern catalytic methods provide a robust toolbox for the efficient and selective synthesis of complex molecules like this compound and its various isomers. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound C₈H₁₇N
4-(2-Methylcyclopropyl)butanal C₈H₁₄O
Sodium Borohydride NaBH₄
Sodium Cyanoborohydride NaBH₃CN
Sodium Triacetoxyborohydride C₆H₁₀BNaO₆
(+)-Tartaric Acid C₄H₆O₆
(-)-Mandelic Acid C₈H₈O₃
Diazomethane CH₂N₂
Acylsilane R(CO)SiR₃
α-Chloroaldehyde RCHClCHO
Zinc Homoenolate -
Cinchona Alkaloid -
Salen Ligand C₁₆H₁₆N₂O₂ (basic structure)
Pyridine–bis(oxazoline) Ligand -
Dirhodium(II) Carboxylate [Rh₂(O₂CR)₄]
Ruthenium Trichloride RuCl₃
Titanium-TADDOLate -

Organocatalytic and Biocatalytic Strategies for Amine Formation (e.g., Amine Dehydrogenases)

The formation of the amine group is a critical step in the synthesis of this compound. Both organocatalysis and biocatalysis offer sophisticated, selective, and often more sustainable alternatives to traditional chemical methods.

Organocatalytic Reductive Amination

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a powerful tool for amine synthesis. A particularly relevant approach is the reductive amination of carbonyl compounds. Research has demonstrated a sustainable, three-component reductive amination protocol for the chemoselective coupling of optically active, functionally rich donor-acceptor formylcyclopropanes with various amines. nih.gov This method employs an organocatalyst, such as diphenyl phosphate (B84403) (10 mol%), in the presence of a mild hydride source like Hantzsch ester. nih.gov

This catalytic C-N coupling reaction offers significant advantages, including the avoidance of epimerization and ring-opening of the sensitive cyclopropane ring. It generates only mono-N-alkylation products and is effective across a broad range of substrates. nih.gov Applying this strategy to a precursor of the target molecule, such as 4-(2-methylcyclopropyl)butanal, could provide a direct and stereocontrolled route to this compound. The reaction proceeds without the need for transition metals, enhancing its appeal from a green chemistry perspective.

Table 1: Organocatalytic Reductive Amination of Chiral Formylcyclopropanes nih.gov This table summarizes the scope and efficiency of an organocatalytic method applicable to the cyclopropane core.

EntryFormylcyclopropane SubstrateAmineProductYield
12-Formyl-1-methyl-cyclopropane-1-carboxylateBenzylamineN-benzyl-1-(2-formyl-1-methylcyclopropyl)methanamine90%
22-Formyl-1-phenyl-cyclopropane-1-carboxylateAnilineN-phenyl-1-(2-formyl-1-phenylcyclopropyl)methanamine85%
3Ethyl 2-formyl-1-vinylcyclopropane-1-carboxylateMorpholine4-((1-(ethoxycarbonyl)-2-vinylcyclopropyl)methyl)morpholine88%
42-Formyl-1-methyl-cyclopropane-1-carboxylateAmmonium acetate1-(2-Formyl-1-methylcyclopropyl)methanamine75%

Biocatalytic Amination using Amine Dehydrogenases (AmDHs)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. Amine dehydrogenases (AmDHs) are an emerging class of enzymes for synthesizing chiral amines via the asymmetric reductive amination of ketones, using inexpensive ammonia as the amino donor. nih.gov These enzymes are NAD(P)H-dependent oxidoreductases that can convert a wide range of ketones and aldehydes into enantiomerically pure amines. nih.govfrontiersin.org

While the direct amination of a precursor like 4-(2-methylcyclopropyl)butan-1-one using an AmDH has not been specifically documented, the substrate scope of known AmDHs suggests its feasibility. Native and engineered AmDHs have been shown to accept various aliphatic and aromatic ketones. nih.govresearchgate.net For instance, engineered AmDHs have demonstrated high conversion rates (up to 98%) for substrates like acetophenone (B1666503) and propiophenone. nih.gov Furthermore, some native AmDHs are capable of aminating small aliphatic ketones and aldehydes and can even accept cyclopropylamine as an amine donor in the reverse reaction, indicating compatibility with the cyclopropane motif. researchgate.netnih.gov The use of AmDHs offers a highly sustainable route, as the reaction typically runs in aqueous media at or near ambient temperature and pressure, with ammonia serving as the nitrogen source. nih.gov

Table 2: Representative Substrate Scope of Amine Dehydrogenases (AmDHs) nih.gov This table showcases the versatility of AmDHs in converting various ketones to chiral amines, suggesting their potential for synthesizing complex amines.

Substrate (Ketone)Enzyme VariantConversionEnantiomeric Excess (ee)Configuration
AcetophenoneLE-AmDH-v198%>99.9%(R)
PropiophenoneLE-AmDH-v195%>99.9%(R)
4'-FluoroacetophenoneLE-AmDH-v192%>99.9%(R)
α-TetraloneLE-AmDH-v170%>99.9%(S)
BenzaldehydeLE-AmDH-v1>99%N/AN/A

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green and sustainable chemistry focus on designing chemical processes that minimize negative environmental impact. globethesis.com This includes maximizing atom economy, using safer solvents and reagents, reducing energy consumption, and minimizing waste. globethesis.com These principles are highly relevant to the synthesis of the cyclopropylamine scaffold present in this compound.

Conventional synthesis routes for the core cyclopropylamine intermediate, often starting from γ-butyrolactone, suffer from several drawbacks. globethesis.comgoogle.com These routes can involve five or more steps, including ring-cleavage, esterification, ring closure, ammonolysis, and Hofmann degradation. globethesis.com Such processes often exhibit low atom economy, utilize hazardous reagents like thionyl chloride (which produces sulfur dioxide emissions), consume large amounts of solvents, and generate significant quantities of salty wastewater from steps like the Hofmann degradation. globethesis.com

In contrast, modern green chemistry approaches seek to overcome these limitations. Key improvements in the synthesis of the cyclopropylamine scaffold include:

Improved Atom Economy: Replacing reagents like thionyl chloride with HCl for the ring-cleavage of γ-butyrolactone eliminates sulfur dioxide byproducts. globethesis.com

Solvent Reduction and Recycling: Performing steps like the catalytic ammonolysis of methyl cyclopropanecarboxylate (B1236923) under solvent-free conditions reduces waste and lowers separation costs. globethesis.com Additionally, using solvents like octane (B31449) that form azeotropes for easy separation and recycling can reduce solvent consumption by up to 70%. globethesis.com

Waste Reduction: In the Hofmann degradation step, a water-recycling-based process can reduce the amount of aqueous waste generated by as much as 40%. globethesis.com

Use of Biocatalysis: As discussed previously, employing enzymes like Amine Dehydrogenases represents a significant green advancement. longdom.orglongdom.org Biocatalytic processes operate under mild aqueous conditions, avoiding the need for harsh reagents, high pressures, or extreme temperatures, thereby reducing energy consumption and improving safety. nih.gov

Organocatalysis: The use of metal-free organocatalysts for reductive amination is inherently a greener approach, avoiding the environmental and health concerns associated with heavy metal catalysts. nih.gov

These sustainable strategies are crucial for the environmentally responsible production of complex chemical intermediates like this compound.

Table 3: Comparison of Traditional vs. Green Chemistry Approaches for Cyclopropylamine Scaffold Synthesis globethesis.com

Synthesis StepTraditional MethodDrawbacksGreen Chemistry ApproachAdvantages
Ring Cleavage γ-butyrolactone with thionyl chlorideLow atom economy, SO₂ emissions, high solvent useγ-butyrolactone with HClHigh atom economy, no SO₂ emissions
Ring Closure Methyl 4-chlorobutyrate with sodium methoxide (B1231860) in tolueneEnergy and time-intensive, by-product formationContinuous addition of CH₃ONa with octane-methanol azeotropeReduced by-products, 70% less solvent, octane recycling
Ammonolysis Methyl cyclopropanecarboxylate in tolueneLower conversion, high catalyst consumptionSolvent-free catalytic ammonolysisHigher yield (94.4%), no solvent waste, improved efficiency
Degradation Hofmann degradation of cyclopropanecarboxamideLarge volumes of salty wastewaterWater recycling-based Hofmann degradation40% reduction in wastewater

Investigative Studies on the Chemical Reactivity and Transformation Pathways of 4 2 Methylcyclopropyl Butan 1 Amine

Reactivity of the Primary Amine Moiety

The primary amine group (-NH₂) is a dominant feature of the molecule's reactivity profile, functioning as a base, a nucleophile, and a site for redox transformations.

The fundamental chemical nature of the primary amine in 4-(2-methylcyclopropyl)butan-1-amine is its basicity, which can be described under both the Lewis and Brønsted-Lowry definitions.

Brønsted-Lowry Basicity: The nitrogen atom possesses a lone pair of electrons, enabling it to act as a proton acceptor. In the presence of a Brønsted acid (e.g., H₂O, HCl), it can accept a proton to form the corresponding ammonium (B1175870) salt. The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). For simple primary alkylamines, these pKa values are typically in the range of 10-11. The alkyl framework of this compound, including the cyclopropyl (B3062369) group, is electron-donating through an inductive effect, which enhances the electron density on the nitrogen atom and stabilizes the positive charge of the conjugate acid. This suggests that the basicity of this compound is comparable to or slightly greater than that of other primary amines like butylamine (B146782).

Lewis Basicity: As a Lewis base, the nitrogen atom can donate its lone pair of electrons to a Lewis acid (an electron pair acceptor), such as metal cations (e.g., Cu²⁺, Ag⁺) or electron-deficient compounds like boron trifluoride (BF₃), to form a coordinate covalent bond.

Table 1: Comparison of Conjugate Acid pKa Values for Representative Amines This table provides context for the expected basicity of this compound by comparing the pKa values of the conjugate acids of structurally related amines.

Compound NameStructureConjugate Acid pKa
Ammonia (B1221849)NH₃9.25
Butan-1-amineCH₃(CH₂)₃NH₂10.60
Cyclopropylamine (B47189)c-C₃H₅NH₂8.80
AnilineC₆H₅NH₂4.60

The electron-rich nitrogen atom makes this compound a potent nucleophile, capable of attacking electrophilic centers to form new carbon-nitrogen bonds. libretexts.org This property is central to many of its characteristic reactions.

N-Alkylation: The amine can react with alkyl halides (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction. youtube.com The nitrogen lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com However, this reaction is often difficult to control. The resulting secondary amine is also nucleophilic and can react with another molecule of the alkyl halide. libretexts.org This process can continue, leading to the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. youtube.comlibretexts.org To achieve selective mono-alkylation, alternative strategies such as reductive amination or the Gabriel synthesis are often employed for primary amines. libretexts.orgacs.org

N-Acylation: A more controlled reaction involves N-acylation, where the amine reacts with carboxylic acid derivatives like acid chlorides or anhydrides. This reaction is typically rapid and high-yielding, producing a stable amide. The resulting amide is significantly less nucleophilic and basic than the starting amine, preventing further reactions.

Table 2: Key Nucleophilic Reactions of the Primary Amine Moiety This interactive table summarizes the primary nucleophilic substitution reactions involving the amine group.

Reaction TypeElectrophileProduct ClassComments
N-AlkylationAlkyl Halide (R-X)Secondary AmineProne to over-alkylation, yielding mixtures of products. libretexts.org
N-AcylationAcid Chloride (R-COCl)AmideGenerally a high-yield, controllable reaction.
N-SulfonylationSulfonyl Chloride (R-SO₂Cl)SulfonamideForms stable sulfonamides, often used in medicinal chemistry. libretexts.org

The amine group can undergo oxidative transformations, often leading to reactive intermediates. While the amine itself is in a reduced state, its direct reduction is not a common pathway.

Oxidation: Primary amines can be oxidized by various reagents. A key oxidative pathway, particularly relevant in biological systems and photoredox catalysis, involves single-electron transfer (SET) from the nitrogen atom to an oxidant or photosensitizer. acs.org This generates a highly reactive amine radical cation. researchgate.net For cyclopropylamines, this radical cation intermediate is particularly significant as it can trigger subsequent reactions, most notably the opening of the strained cyclopropyl ring. acs.orghyphadiscovery.com In metabolic contexts, enzymes such as Cytochrome P450 (CYP) can mediate the oxidation of cyclopropylamines, which may result in bioactivation to reactive, ring-opened intermediates capable of forming covalent adducts with cellular macromolecules. hyphadiscovery.com

This compound readily undergoes condensation reactions with carbonyl compounds. When treated with aldehydes or ketones, typically under acid catalysis, the primary amine forms an imine (also known as a Schiff base). libretexts.orglongdom.org This reversible reaction proceeds via a carbinolamine intermediate, which then eliminates a molecule of water to form the characteristic carbon-nitrogen double bond (C=N) of the imine. libretexts.org The pH must be carefully controlled; it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.org

Reactivity and Stability of the Cyclopropyl Ring System

The cyclopropane (B1198618) ring is a defining structural motif, characterized by significant ring strain due to its compressed C-C-C bond angles of 60°. longdom.org This inherent strain energy, estimated to be around 28 kcal/mol, serves as a powerful thermodynamic driving force for reactions that lead to the opening of the three-membered ring. acs.orgwikipedia.org

The cleavage of the cyclopropyl ring is a key transformation pathway for this compound and related compounds. The presence of the adjacent amine group can electronically influence and facilitate this process. Several mechanisms can initiate ring-opening:

Oxidative Ring-Opening: As mentioned previously, the one-electron oxidation of the amine to a radical cation is a well-established method for initiating ring cleavage. acs.orgresearchgate.net The resulting radical cation undergoes rapid, irreversible opening of the cyclopropane ring to form a more stable distonic radical cation (where the radical and charge are separated). acs.org This intermediate can then be trapped by other reagents or undergo further downstream reactions.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropyl group can be cleaved. This process can be facilitated by the neighboring amine group. The reaction of N-cyclopropyl anilines with nitrous acid, for instance, results in the specific cleavage of the cyclopropyl group from the nitrogen, a process that proceeds through an amine radical cation intermediate followed by ring-opening. researchgate.net

Radical-Mediated Ring-Opening: The cyclopropyl ring can be opened via radical pathways. For example, the addition of a radical species to a double bond adjacent to a cyclopropane ring can generate a cyclopropyl-substituted carbon radical, which rapidly undergoes ring-opening to form a more stable alkyl radical. beilstein-journals.org Similarly, hydrogen abstraction from the cyclopropyl ring could initiate cleavage.

Metal-Catalyzed Ring-Opening: Transition metals can catalyze the ring-opening of cyclopropylamines. For example, titanium-catalyzed hydroamination of methylenecyclopropanes involves a ring-opening step via a metallacyclic intermediate, driven by the release of ring strain. rsc.org These reactions highlight the utility of the strained ring as a synthetic precursor to more complex acyclic or larger cyclic structures.

Functionalization Reactions at the Cyclopropyl Moiety

There is no specific information available in the scientific literature regarding the functionalization reactions at the cyclopropyl moiety of this compound. In principle, reactions targeting the cyclopropyl group could involve ring-opening under acidic conditions or with electrophiles, a common reactivity pattern for strained three-membered rings. The methyl substituent on the cyclopropane ring would likely influence the regioselectivity of such reactions. However, no studies have been published to confirm or explore these potential transformations for this specific compound.

Role as a Ligand or Reagent in Catalytic Cycles

There is no information in the published scientific literature detailing the role of this compound as a ligand or reagent in catalytic cycles. Primary amines can serve as ligands for various transition metals, and the steric and electronic properties of the 4-(2-methylcyclopropyl)butyl substituent could influence the behavior of such a complex in catalysis. Additionally, the amine could potentially act as a reagent or an organocatalyst in certain transformations. However, in the absence of any research in this area, the potential catalytic applications of this compound remain unexplored.

Advanced Analytical Techniques for the Characterization and Purity Assessment in Research

Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for determining the precise atomic connectivity and three-dimensional arrangement of molecules. High-resolution NMR, vibrational spectroscopy, and mass spectrometry each provide unique and complementary information about the structure of 4-(2-Methylcyclopropyl)butan-1-amine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR for stereochemistry, conformational analysis)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons arising from its multiple chiral centers (C1 and C2 of the cyclopropane (B1198618) ring). The spectrum would provide key information:

Cyclopropyl (B3062369) Protons: The protons on the three-membered ring typically appear in the upfield region (approx. 0.0-1.5 ppm), exhibiting complex splitting patterns (multiplets) due to geminal and vicinal coupling. The relative positions of the methyl group and the butylamine (B146782) chain (cis or trans) significantly influence the chemical shifts and coupling constants of these protons. masterorganicchemistry.com

Alkyl Chain Protons: The protons of the butyl chain would appear as multiplets in the range of approximately 1.2-1.8 ppm. The protons on the carbon adjacent to the amine group (-CH₂NH₂) would be shifted further downfield (approx. 2.6-2.9 ppm).

Amine Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which is variable and depends on concentration and solvent.

Methyl Protons: The methyl group attached to the cyclopropane ring would likely appear as a doublet around 1.0-1.2 ppm, coupled to the adjacent cyclopropyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, eight distinct signals are expected:

Cyclopropyl Carbons: These carbons are highly shielded and appear at unusually high field strengths (approx. 5-25 ppm). docbrown.info

Alkyl Chain Carbons: The carbons of the butyl chain would resonate in the typical aliphatic region (approx. 20-45 ppm), with the carbon bonded to the nitrogen (C-N) being the most downfield in this group.

Methyl Carbon: The methyl carbon on the cyclopropane ring would appear in the upfield region (approx. 15-20 ppm).

Stereochemistry and Conformational Analysis: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for assigning specific proton signals and determining stereochemistry. NOESY experiments can reveal through-space correlations between protons, which can help establish the cis/trans relationship of the substituents on the cyclopropane ring.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Cyclopropyl CH (Substituted)0.5 - 0.9 (m)18 - 22
Cyclopropyl CH₂0.1 - 0.6 (m)8 - 12
Cyclopropyl CH (Methyl)0.7 - 1.1 (m)15 - 20
Butyl CH₂ (adjacent to ring)1.2 - 1.4 (m)30 - 35
Butyl CH₂ (internal)1.4 - 1.6 (m)25 - 30
Butyl CH₂ (internal)1.6 - 1.8 (m)28 - 33
Butyl CH₂ (adjacent to amine)2.7 - 2.9 (t)40 - 45
Amine NH₂1.5 - 2.5 (br s)N/A
Methyl CH₃1.0 - 1.2 (d)16 - 21

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman), which correspond to the vibrational modes of specific bonds.

For this compound, the key expected vibrational frequencies include:

N-H Stretching: Primary amines show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching: The C-H stretching vibrations of the sp³-hybridized carbons in the butyl chain and methyl group appear just below 3000 cm⁻¹. The C-H bonds within the strained cyclopropane ring often appear at a slightly higher frequency, typically above 3000 cm⁻¹.

N-H Bending: The scissoring motion of the -NH₂ group results in a broad absorption of medium to strong intensity between 1590 and 1650 cm⁻¹.

C-N Stretching: This vibration appears as a weak to medium band in the 1000-1250 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Intensity
Asymmetric & Symmetric StretchN-H (Primary Amine)3300 - 3500Medium (two bands)
StretchC-H (Cyclopropane)3000 - 3100Medium
StretchC-H (Alkyl)2850 - 2960Strong
Scissoring BendN-H (Primary Amine)1590 - 1650Medium-Strong
BendC-H (Alkyl)1375 - 1470Medium
StretchC-N1000 - 1250Weak-Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

For this compound (C₈H₁₇N), the molecular weight is 127.23 g/mol . The molecular ion peak (M⁺) would be expected at m/z = 127. As an amine, its molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule. libretexts.org

The fragmentation pattern is highly diagnostic. wikipedia.org Key fragmentation pathways for primary amines involve alpha-cleavage, which is the cleavage of the bond adjacent to the C-N bond. youtube.com

Alpha-Cleavage: The most prominent fragmentation would be the loss of the 2-methylcyclopropylpropyl radical, resulting in a stable iminium ion at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak in the spectrum of primary amines.

Ring Opening and Cleavage: The cyclopropane ring can undergo cleavage, leading to the loss of ethylene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) fragments from larger ions.

Alkyl Chain Fragmentation: The butyl chain can fragment, leading to a series of peaks separated by 14 Da (CH₂ units).

Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
127[C₈H₁₇N]⁺Molecular Ion (M⁺)
112[C₇H₁₄N]⁺Loss of CH₃ radical
84[C₅H₁₀N]⁺Loss of C₃H₇ radical (propyl)
57[C₄H₉]⁺Butyl cation
55[C₄H₇]⁺Cyclopropylmethyl cation or butenyl cation
41[C₃H₅]⁺Cyclopropyl or allyl cation
30[CH₄N]⁺Alpha-cleavage; loss of C₇H₁₃ radical

Chromatographic Techniques for Separation and Purity Determination

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for resolving different stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for identification.

A typical GC-MS analysis would provide the retention time of the compound, which is characteristic under specific conditions, and a mass spectrum to confirm its identity. A single, sharp peak in the chromatogram is indicative of a pure sample. However, primary amines can sometimes exhibit peak tailing on standard GC columns due to interactions with silanol groups. This can often be mitigated by using base-deactivated columns or by derivatizing the amine group.

Hypothetical GC-MS Purity Analysis

Parameter Value
ColumnDB-5ms (or similar non-polar)
Retention Time8.52 min (example)
Purity (by peak area %)>99%
MS ConfirmationMolecular ion at m/z 127 and characteristic fragments (e.g., m/z 30)

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. For a non-chromophoric compound like this compound, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be required, or the amine could be derivatized to incorporate a UV-active group.

Chiral HPLC: The molecule this compound has two stereocenters, meaning it can exist as four stereoisomers (two pairs of enantiomers). Chiral HPLC is the gold standard for separating and quantifying these stereoisomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For separating primary amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based phases are often effective. nih.gov The separation allows for the determination of the diastereomeric ratio and the enantiomeric excess (ee) of each diastereomer. The enantiomeric excess is a measure of chiral purity and is calculated using the peak areas of the two enantiomers (E1 and E2):

ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100

Representative Chiral HPLC Separation Data

Stereoisomer Retention Time (min) Peak Area Composition (%) Enantiomeric Excess (ee %)
Diastereomer 1 (Enantiomer A)12.49850049.2597.0%
Diastereomer 1 (Enantiomer B)14.115000.75
Diastereomer 2 (Enantiomer C)16.89900049.5098.0%
Diastereomer 2 (Enantiomer D)18.210000.50

Advanced Diffraction Techniques (e.g., X-ray crystallography of derivatives if applicable)

X-ray crystallography stands as an unparalleled technique for the determination of the three-dimensional atomic and molecular structure of a compound. excillum.comncsu.edu It provides precise information on bond lengths, bond angles, and stereochemistry, offering definitive proof of a molecule's constitution and conformation. For a chiral molecule like this compound, which contains stereocenters in the cyclopropyl ring, single-crystal X-ray diffraction would be the gold standard for unambiguous assignment of its absolute and relative stereochemistry.

While obtaining a suitable single crystal of the primary amine itself can sometimes be challenging due to its physical properties, the formation of a crystalline derivative is a common and effective strategy. The introduction of a molecular moiety that enhances crystallinity and provides a known stereochemical reference can facilitate the crystallographic analysis. For this compound, derivatization with a chiral acid to form a diastereomeric salt is a viable approach. This not only aids in crystallization but can also be a method for chiral resolution.

Illustrative Example of Crystallographic Data for a Derivative:

Should a suitable crystalline derivative of this compound be prepared, the resulting crystallographic data would be presented in a comprehensive table. An illustrative example of such a data table is provided below. This table showcases the type of detailed structural information that would be obtained from a successful X-ray diffraction experiment.

ParameterIllustrative Value
Empirical FormulaC12H18ClNO2
Formula Weight243.73
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensionsa = 6.123(4) Å, b = 10.456(7) Å, c = 21.987(15) Å
Volume1408.9(16) Å3
Z4
Density (calculated)1.148 Mg/m3
Final R indices [I>2sigma(I)]R1 = 0.035, wR2 = 0.087

This table is for illustrative purposes only and does not represent actual data for a derivative of this compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and the purity assessment of chemical compounds. resolvemass.ca For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is highly effective for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects, ionizes, and fragments the separated components, providing a unique mass spectrum for each.

This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents from the synthesis or potential side-products. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the fragmentation of cyclopropylamines often involves characteristic ring-opening pathways, which can help in the structural elucidation of unknown impurities. researchgate.net The molecular ion peak in the mass spectrum of a monoamine will have an odd-numbered mass-to-charge ratio, which is a useful diagnostic feature. libretexts.orgmiamioh.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS):

LC-MS is a versatile technique that can be applied to a broader range of compounds, including those that are not sufficiently volatile or stable for GC analysis. resolvemass.ca High-performance liquid chromatography (HPLC) separates the components of a mixture in the liquid phase, after which they are introduced into the mass spectrometer.

For purity profiling, LC-MS is invaluable for detecting non-volatile impurities, such as starting materials, reagents, or degradation products. researchgate.netnih.govshimadzu.com The high sensitivity of modern mass spectrometers allows for the detection of trace-level impurities.

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and structural information. In an MS/MS experiment, a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique is extremely useful for differentiating between isomers, which may have identical molecular weights and similar chromatographic retention times. For example, positional isomers of this compound, which could be potential process-related impurities, could be distinguished by their unique fragmentation patterns in an LC-MS/MS analysis. nih.gov

Illustrative Data from Hyphenated Techniques for Purity Analysis:

The following table illustrates the type of data that could be generated from a comprehensive purity analysis of a research batch of this compound using hyphenated techniques.

TechniqueAnalyteRetention Time (min)Mass Spectrum (m/z)Purity/Abundance (%)
GC-MSThis compound12.5[M]+• at 127.299.5
GC-MSImpurity A (Positional Isomer)12.8[M]+• at 127.20.2
LC-MS/MSThis compound8.2Precursor: 128.2 [M+H]+, Product Ions: 111.1, 97.199.6
LC-MS/MSImpurity B (Non-volatile)6.5Precursor: 215.3 [M+H]+, Product Ions: 150.2, 122.20.15

This table is for illustrative purposes only and presents hypothetical data to demonstrate the application of these techniques.

Theoretical and Computational Chemistry Investigations on 4 2 Methylcyclopropyl Butan 1 Amine

Quantum Mechanical Calculations of Electronic Structure and Energetics

No published studies were found that detail the electronic structure or energetics of 4-(2-Methylcyclopropyl)butan-1-amine using quantum mechanical calculations.

Density Functional Theory (DFT) Studies (e.g., B3LYP/6-31G, M06-2X/6-311+G(2d,2p))*

There are no specific Density Functional Theory (DFT) studies in the public domain for this compound using the B3LYP/6-31G* or M06-2X/6-311+G(2d,2p) levels of theory, or any other functional or basis set. DFT is a common method for optimizing molecular geometries and calculating electronic properties, but results for this particular compound are not documented.

Ab Initio Methods for High-Accuracy Predictions

High-accuracy predictions for this compound using ab initio methods are not available in the current body of scientific literature. Such methods are used to obtain highly precise energetic and structural data, but have not been applied to this molecule in published research.

Mechanistic Studies of Reactions Involving the Compound

Computational studies on the reaction mechanisms involving this compound have not been reported.

Transition State Analysis and Reaction Pathways

There are no documented transition state analyses or elucidated reaction pathways for chemical transformations involving this compound. This type of analysis is crucial for understanding how a reaction proceeds from reactants to products, but the necessary computational research is not available for this compound.

Kinetic and Thermodynamic Parameters of Transformations

Specific kinetic and thermodynamic parameters (such as activation energies, enthalpies, or free energies of reaction) derived from computational studies for transformations of this compound are absent from the literature.

Conformational Analysis and Molecular Dynamics Simulations

No detailed conformational analysis or molecular dynamics (MD) simulation studies for this compound have been published. Conformational analysis helps in understanding the different spatial arrangements of a molecule and their relative stabilities. MD simulations are employed to study the dynamic behavior of molecules over time, and this information is not available for the specified compound.

Investigation of Cyclopropyl (B3062369) Ring Conformation and its Influence

The presence of a methyl group on the cyclopropane (B1198618) ring introduces further conformational considerations. The rotation around the bond connecting the cyclopropyl ring to the butyl chain, as well as the orientation of the methyl group relative to the butylamine (B146782) substituent, will dictate the molecule's preferred three-dimensional structure. Computational studies on similar substituted cyclopropanes have shown that the molecule will adopt conformations that minimize steric hindrance. uwlax.edu

In the case of this compound, two primary conformations related to the orientation of the butylamine chain with respect to the cyclopropyl ring are of interest: the bisected and eclipsed conformations. In the bisected conformation, the C-C bond of the butyl chain lies in the plane that bisects the cyclopropyl ring, which is generally the more stable conformation for substituents that can engage in electronic interactions with the ring. nih.gov For a simple alkyl substituent, steric factors are likely to be the dominant influence.

The relative energies of the possible conformers, arising from the rotation around the C-C bond linking the cyclopropyl and butyl groups, can be calculated using computational methods such as Density Functional Theory (DFT). While specific data for the target molecule is unavailable, a hypothetical potential energy surface scan would likely reveal the most stable conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Description
Anti-periplanar180°0.00Most stable conformer with minimal steric hindrance.
Gauche60°0.85Slightly less stable due to steric interactions.
Eclipsed5.20Least stable conformer due to high steric repulsion.

Note: This data is illustrative and based on general principles of conformational analysis for similar acyclic alkanes.

The conformation of the cyclopropyl ring and its substituent can also influence the reactivity of the molecule. The orientation of the methyl group can sterically hinder or facilitate access to the amine functionality or the cyclopropyl ring itself for potential reactions.

Assessment of Intramolecular Interactions (e.g., hydrogen bonding)

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in determining the preferred conformation and properties of a molecule. In this compound, the primary amine group (-NH₂) provides a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor.

An important consideration is the possibility of an intramolecular hydrogen bond between the amine's hydrogen atoms and the "pseudo-π" system of the cyclopropyl ring. The C-C bonds of the cyclopropane ring have a degree of π-character, which can allow them to act as weak hydrogen bond acceptors. researchgate.net Computational studies on other systems containing both an amine and a cyclopropyl group would be necessary to confirm the presence and strength of such an interaction in this specific molecule.

The likelihood of this intramolecular hydrogen bond would depend on the conformational flexibility of the butyl chain. A conformation that brings the amine group in close proximity to the cyclopropyl ring would be required. This can be assessed computationally by analyzing the distance and angle between the N-H bond and the center of the cyclopropyl ring in the optimized geometries of different conformers.

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are computational tools that can be used to identify and characterize such weak interactions. mdpi.com For instance, the presence of a bond critical point between a hydrogen atom of the amine and a carbon atom of the cyclopropyl ring in an AIM analysis would be indicative of an intramolecular hydrogen bond.

Solvation Effects and Computational Modeling

The properties and behavior of this compound in a solution are expected to differ from its gas-phase characteristics due to interactions with solvent molecules. Solvation can significantly impact conformational preferences, intramolecular interactions, and reactivity. acs.org

Computational chemistry offers several approaches to model solvation effects. These are broadly categorized into explicit and implicit solvation models. prace-ri.eu

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. This method is computationally intensive but can provide a detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding between the amine group and water molecules.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is less computationally demanding and is often effective in capturing the bulk effects of the solvent on the solute's electronic structure and geometry.

For this compound, a primary amine, solvation in a polar protic solvent like water would involve strong hydrogen bonding between the amine group and water molecules. This would likely stabilize conformations where the amine group is more exposed to the solvent. Consequently, any tendency for intramolecular hydrogen bonding might be diminished in a polar solvent, as intermolecular hydrogen bonds with the solvent are generally more favorable.

The basicity of the amine group, a key chemical property, is also heavily influenced by solvation. Computational methods can predict the pKa of the amine by calculating the Gibbs free energy change for the protonation reaction in solution, often using a thermodynamic cycle and an implicit solvation model. nih.gov

Table 2: Hypothetical Solvation Free Energies for this compound in Different Solvents

SolventDielectric ConstantSolvation Free Energy (kcal/mol)
Water78.4-5.8
Methanol32.6-4.5
Acetonitrile36.6-4.2
Chloroform4.8-2.1

Note: This data is for illustrative purposes to show the trend of increasing stabilization with solvent polarity. Actual values would require specific calculations.

Prediction of Reactivity and Selectivity using Computational Descriptors (e.g., EPN, atomic charges)

Computational descriptors derived from the electronic structure of a molecule can provide valuable insights into its reactivity and selectivity. For this compound, descriptors such as electrostatic potential (ESP), atomic charges, and frontier molecular orbitals (HOMO and LUMO) are particularly useful.

The Molecular Electrostatic Potential (MEP or ESP) surface illustrates the charge distribution around a molecule and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. ias.ac.in For this compound, the MEP would show a region of negative potential (electron-rich) around the nitrogen atom of the amine group, indicating its nucleophilic character and its propensity to be protonated or attacked by electrophiles. The rest of the molecule, particularly the hydrogen atoms, would exhibit positive potential.

Partial atomic charges quantify the distribution of electrons among the atoms in a molecule. Various schemes exist for calculating atomic charges, such as Mulliken population analysis, Natural Population Analysis (NPA), and Charges from Electrostatic Potentials (CHELPG). wikipedia.orgnih.gov These charges can help to identify reactive sites. For instance, a large negative charge on the nitrogen atom would further support its role as a nucleophilic center.

Table 3: Hypothetical Partial Atomic Charges for Selected Atoms in this compound (NPA Charges)

AtomPartial Charge (a.u.)
N (amine)-0.85
H (on N)+0.42
C (attached to N)+0.15
C (methyl on ring)-0.25

Note: This data is hypothetical and for illustrative purposes. The actual values would depend on the computational method used.

Frontier Molecular Orbital (FMO) theory is another key concept for predicting reactivity. numberanalytics.com

The Highest Occupied Molecular Orbital (HOMO) represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO would likely be localized on the lone pair of the nitrogen atom.

The Lowest Unoccupied Molecular Orbital (LUMO) represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. ulster.ac.uk

These computational descriptors, taken together, would predict that the primary reactive site of this compound in many reactions would be the nucleophilic nitrogen atom of the amine group. The cyclopropyl ring, with its strained bonds, could also potentially participate in reactions such as ring-opening under certain conditions, a reactivity pattern known for some cyclopropylamine (B47189) derivatives. acs.orgnih.gov

Synthesis of Derivatives and Analogues of 4 2 Methylcyclopropyl Butan 1 Amine and Structure Activity Relationship Sar Studies

Rational Design and Synthesis Strategies for Derivative Libraries

The rational design of derivative libraries for compounds like 4-(2-Methylcyclopropyl)butan-1-amine is a strategic process that aims to systematically probe the structure-activity relationship (SAR). nih.govmdpi.com This approach moves beyond random modifications, employing computational and synthetic methodologies to create a diverse and informative collection of molecules. nih.gov The design process often begins with the identification of key structural motifs within the parent compound: the primary amine, the cyclopropyl (B3062369) ring with its methyl substituent, and the flexible butyl chain.

Synthetic strategies are then devised to allow for the efficient and modular assembly of analogues. For arylcyclopropylamines, which share the core cyclopropylamine (B47189) feature, rapid SAR studies have been enabled by modern synthetic methods such as C-H activation. nih.gov An unconventional approach involving a C-H borylation and cross-coupling sequence starting from cyclopropylamine has been used to rapidly synthesize over 45 arylcyclopropylamine derivatives, demonstrating the power of such techniques in expediting the exploration of chemical space. nih.gov

A hypothetical synthetic approach for a library of this compound derivatives could involve the following key steps:

Synthesis of the 2-methylcyclopropyl building block: This could be achieved through various cyclopropanation methods, allowing for the introduction of diversity at this position.

Coupling to the butan-1-amine scaffold: The cyclopropyl moiety could be attached to a four-carbon chain via nucleophilic substitution or other carbon-carbon bond-forming reactions.

Functionalization of the amine: The primary amine serves as a versatile handle for introducing a wide range of substituents through reactions such as acylation, alkylation, and reductive amination.

This modular approach would allow for the systematic variation of each component of the molecule, facilitating a comprehensive SAR study.

Impact of Structural Modifications on Molecular Interactions

Common modifications include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can alter the amine's basicity and steric profile. Di-alkylation would lead to tertiary amines with significantly different properties.

N-Acylation: Conversion of the amine to an amide introduces a carbonyl group, which can act as a hydrogen bond acceptor and may alter the molecule's conformational preferences.

N-Arylation: The introduction of an aryl group can introduce potential π-stacking interactions and significantly alter the electronic properties of the nitrogen atom.

The table below illustrates hypothetical modifications and their potential impact on amine reactivity.

ModificationResulting Functional GroupExpected Change in BasicityPotential for New Interactions
N-MethylationSecondary AmineSlight Increase-
N,N-DimethylationTertiary AmineIncreaseLoss of H-bond donor capability
N-AcetylationAmideSignificant DecreaseH-bond acceptor (C=O)
N-BenzoylationAmideSignificant DecreaseH-bond acceptor, π-stacking

The 2-methylcyclopropyl group is a key feature of the molecule, providing a rigid, three-dimensional element. Modifications to this moiety can influence the compound's shape, lipophilicity, and metabolic stability.

In studies of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A, the decoration of a phenyl ring at the β-position of the cyclopropane (B1198618) ring with small, halogenated functional groups led to a significant improvement in inhibitory activity. nih.gov This highlights the sensitivity of biological activity to substitution on the cyclopropane ring.

Potential modifications to the 2-methylcyclopropyl moiety of this compound could include:

Variation of the substituent: Replacing the methyl group with other alkyl groups (e.g., ethyl, isopropyl) or with electron-withdrawing or electron-donating groups.

Positional Isomerism: Moving the methyl group to the 1-position of the cyclopropyl ring.

Introduction of additional substituents: Adding further groups to the cyclopropyl ring to probe for additional binding interactions.

These changes would systematically alter the steric and electronic properties of this part of the molecule, providing valuable SAR data.

The four-carbon chain linking the cyclopropyl ring and the amine group provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. Altering the length and branching of this chain can have a significant impact on activity.

Chain Elongation/Shortening: Synthesizing analogues with three-carbon (propan-1-amine) or five-carbon (pentan-1-amine) chains would explore the optimal distance between the cyclopropyl and amine functionalities. In studies of ketamine esters, longer alkyl chains were associated with increased potency. mdpi.com

Branching: Introducing methyl or other small alkyl groups on the butyl chain would restrict conformational freedom and could lead to more potent or selective compounds if a specific conformation is preferred for binding.

The following table summarizes hypothetical chain modifications and their potential consequences.

ModificationScaffold NamePotential Impact on Activity
Shortening by one carbonPropan-1-amineMay be too short for optimal binding
Elongation by one carbonPentan-1-amineMay provide better reach to a distal binding pocket
Methyl branching at C-22-Methylbutan-1-amineIncreased steric bulk, restricted rotation
Methyl branching at C-33-Methylbutan-1-amineIncreased steric bulk, restricted rotation

Stereochemical Influences on Derivative Activities

This compound possesses multiple chiral centers, specifically at the C-1 and C-2 positions of the cyclopropyl ring. This means the compound can exist as different stereoisomers (enantiomers and diastereomers). It is well-established in medicinal chemistry that different stereoisomers of a drug can have vastly different pharmacological activities, metabolic fates, and toxicological profiles.

The synthesis of stereochemically pure derivatives is therefore essential for a thorough SAR investigation. This would involve either the use of stereoselective synthetic methods or the separation of racemic mixtures. By testing the individual stereoisomers, it is possible to determine the optimal three-dimensional arrangement of the functional groups for biological activity. This is crucial for designing more potent and selective compounds with a reduced risk of off-target effects that might be associated with an inactive or less active isomer.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses (e.g., computational SAR)

SAR and QSAR studies are pivotal in transforming raw biological data into a predictive understanding of how chemical structure relates to activity. google.com

SAR analysis involves qualitatively comparing the biological activity of a series of compounds to identify key structural features that are either beneficial or detrimental to activity. For the derivatives of this compound, this would involve analyzing the data from the modifications described in the preceding sections.

QSAR analysis takes this a step further by using statistical methods to correlate variations in the physicochemical properties of the compounds with their biological activities. core.ac.uk For cyclopropylamine derivatives, 3D-QSAR studies have been successfully employed. nih.gov In a study of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used to build predictive models. nih.gov These models revealed that steric, electrostatic, and hydrophobic fields played important roles in the binding of these compounds to their target. nih.gov

For a QSAR study of this compound derivatives, a range of molecular descriptors would be calculated for each analogue, including:

Electronic descriptors: Partial charges, dipole moment.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Molecular connectivity indices.

These descriptors would then be used to generate a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts in a more efficient and targeted manner.

Applications of 4 2 Methylcyclopropyl Butan 1 Amine in Catalysis and Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

Chiral amines are crucial in the asymmetric synthesis of numerous organic compounds, particularly pharmaceuticals and natural products. yale.edumdpi.com The enantiopure forms of such amines can serve as chiral auxiliaries or be incorporated as key stereogenic centers in the final target molecule. While specific examples detailing the use of 4-(2-methylcyclopropyl)butan-1-amine in the synthesis of complex molecules are not extensively documented in publicly available literature, the broader class of chiral cyclopropylamines has demonstrated significant utility in this area. researchgate.net

For instance, chiral cyclopropylamine (B47189) derivatives are valuable synthetic intermediates. researchgate.net Their rigid cyclopropane (B1198618) scaffold can impart specific conformational constraints on a molecule, which can be advantageous in designing molecules with high receptor affinity and selectivity. The synthesis of various bioactive compounds often relies on the stereocontrolled introduction of amine functionalities, a role for which chiral amines are well-suited. yale.edu

The general strategies for employing chiral amines in asymmetric synthesis often involve their temporary incorporation to direct the stereochemical outcome of a reaction, after which they can be cleaved and recovered. This approach has been successfully applied to the synthesis of a wide array of complex natural products. mdpi.com

Chiral Amine ApplicationSynthetic StrategyReference
Chiral Secondary Amines in α,β-Unsaturated Aldehyde ReactionsIminium ion activation in asymmetric catalysis mdpi.com
Asymmetric Synthesis of AminesUse of chiral reagents like tert-butanesulfinamide yale.edu
Synthesis of Cyclopropylamine DerivativesAsymmetric synthesis and their use as intermediates researchgate.net

Utility in the Construction of Bioactive Scaffolds and Chemical Probes

The cyclopropane moiety is a key feature in numerous bioactive molecules and approved drugs. nih.gov The incorporation of a cyclopropyl (B3062369) group can significantly influence a molecule's metabolic stability, potency, and pharmacokinetic properties. Consequently, cyclopropylamine derivatives are attractive scaffolds for the development of new therapeutic agents.

While direct applications of this compound in constructing bioactive scaffolds are not widely reported, the synthesis of various bioactive cyclodepsipeptide natural products showcases the use of complex building blocks to create intricate molecular scaffolds with interesting biological activities. nih.gov The development of monoterpene-based scaffolds also highlights how natural product motifs can be utilized in drug discovery. mdpi.com

Furthermore, chemical probes are essential tools for studying biological processes. The design of such probes often involves the incorporation of specific functionalities that allow for the detection and study of their interactions with biological targets. Amine-functionalized compounds can be valuable in the synthesis of these probes.

Bioactive Scaffold/Probe ApplicationKey FeatureReference
Cyclodepsipeptide Natural ProductsComplex molecular scaffolds with intriguing bioactivities nih.gov
Monoterpene-Based ScaffoldsUtilization of natural product motifs for drug discovery mdpi.com
Bromophenol Derivatives with Cyclopropyl MoietyEnzyme inhibition properties nih.gov

Role as a Component in Catalytic Systems (e.g., amine-rich catalysts)

Chiral amines and their derivatives are fundamental components of many successful asymmetric catalysts. They can act as chiral ligands for metal-based catalysts or function as organocatalysts themselves. The design of chiral ligands is crucial for achieving high stereocontrol in metal-catalyzed reactions. nih.gov

Novel chiral phosphanyl-oxazoline (PHOX) ligands incorporating a rigid cyclopropyl backbone have been rationally designed and successfully applied in the intermolecular asymmetric Heck reaction. doaj.org These ligands demonstrate how the unique stereoelectronic properties of the cyclopropane ring can be harnessed to create highly efficient and selective catalytic systems. While this compound itself is not explicitly mentioned in the design of these specific ligands, its chiral nature and amine functionality make it a potential candidate for the synthesis of new chiral ligands.

The development of atypical and asymmetric 1,3-P,N ligands based on seven-membered cyclic imines has also been reported, showcasing the ongoing innovation in ligand design for cooperative catalysis. nih.gov

Catalytic System ComponentApplicationKey FeatureReference
Chiral Phosphanyl-oxazoline (PHOX) LigandsIntermolecular asymmetric Heck reactionConformationally rigid cyclopropyl backbone doaj.org
Nonsymmetrical Modular P,N-LigandsVarious metal-catalyzed reactionsOutperforming traditional P,P- or N,N-ligands nih.gov
Atypical and Asymmetric 1,3-P,N LigandsNitrile hydration and transfer hydrogenationHigh N-basicity based on 7-membered cyclic imines nih.gov

Potential in Advanced Materials Science Applications (e.g., polymer chemistry)

The incorporation of amine functionalities into polymers is a well-established strategy for creating materials with diverse properties and applications, including in the biomedical and pharmaceutical fields. polysciences.com Amine functional polymers are valuable for crosslinking, surface modification, and drug delivery. polysciences.com

While there is no direct literature on the use of this compound in polymer chemistry, the broader class of cyclopropane-containing polymers has been investigated. The inclusion of cyclopropane rings in the main chain of polyesters has been shown to influence the material's crystallinity, ultimate tensile strength, and Young's modulus.

Additionally, amine functional polymers serve as versatile building blocks in various materials science applications. Their reactivity allows for their use in creating adhesives, coatings, and specialty formulations. polysciences.com The unique structure of this compound could potentially be leveraged to create polymers with novel thermal, mechanical, or optical properties.

Polymer ApplicationMonomer/Functional GroupImpact on Polymer Properties
High-Performance Thermoplastic4-Methyl-1-penteneLow density, high transparency, and gas permeability
Amine Functional PolymersVarious amine-containing monomersVersatile reactivity for crosslinking, surface modification, and drug delivery
Functionalization of PolymersCyclodextrinsEnhanced properties and synergistic effects in various applications

Outlook and Emerging Research Directions for 4 2 Methylcyclopropyl Butan 1 Amine Research

Current Challenges in Synthesis and Characterization

The synthesis and purification of 4-(2-methylcyclopropyl)butan-1-amine are complicated by several factors inherent to its structure. The presence of two stereocenters in the 2-methylcyclopropyl group, in addition to the potential for chirality on the butan-1-amine backbone, means the compound can exist as multiple diastereomers and enantiomers.

Synthesis: Achieving high diastereoselectivity in the synthesis of substituted cyclopropylamines is a well-documented challenge. chemrxiv.orgchemrxiv.orgfigshare.comresearchgate.net Common synthetic routes to similar structures often yield mixtures of cis and trans isomers, necessitating complex purification procedures. For instance, syntheses proceeding through zinc homoenolates have shown that the diastereomeric ratio can be sensitive to reaction conditions, with the potential for cis/trans-isomerization in the presence of certain metal salts. chemrxiv.orgchemrxiv.orgfigshare.com The choice of solvent can also play a crucial role in preventing product epimerization. chemrxiv.org

A summary of potential synthetic challenges is presented in the table below:

Challenge Description Potential Mitigation Strategies
Diastereoselectivity Controlling the relative stereochemistry of the methyl group and the butylamine (B146782) chain on the cyclopropane (B1198618) ring is difficult, often leading to mixtures of cis and trans isomers. Stereoselective cyclopropanation reactions, use of chiral auxiliaries, and optimization of reaction conditions (e.g., solvent, temperature, catalyst).
Enantioselectivity Achieving high enantiomeric excess for a specific stereoisomer requires asymmetric synthesis or chiral resolution, adding complexity and cost. Asymmetric catalysis, use of chiral building blocks, and enzymatic resolutions. nih.gov

| Purification | Separation of closely related diastereomers and enantiomers can be challenging, often requiring specialized chromatographic techniques. | High-performance liquid chromatography (HPLC) on chiral stationary phases, and fractional crystallization of diastereomeric salts. |

Characterization: The characterization of this compound and its intermediates requires a combination of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure and stereochemistry of cyclopropane derivatives. However, the complex splitting patterns and potential for overlapping signals from different diastereomers can make spectral interpretation challenging. High-resolution mass spectrometry is essential for confirming the molecular formula. For the definitive determination of absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative would be necessary. mdpi.commdpi.com

Future Directions in Reactive Intermediate Isolation and Study

The synthesis of this compound likely proceeds through various reactive intermediates, the study of which can provide valuable mechanistic insights and open new avenues for synthetic design.

Zinc Homoenolates: In synthetic routes starting from cyclopropanols, zinc homoenolates are key intermediates. nih.govresearchgate.net These species can act as electrophiles in the presence of amines to form cyclopropylamines. nih.govresearchgate.net Future research could focus on the direct observation and characterization of the specific zinc homoenolate involved in the synthesis of this compound. Techniques such as low-temperature NMR spectroscopy could potentially be used to study the structure and dynamics of these intermediates. While the isolation of stable metal homoenolates has been achieved in some systems, it remains a significant challenge.

Cyclopropylcarbinyl Cations: The cyclopropylmethyl moiety is known to stabilize an adjacent positive charge, leading to the formation of cyclopropylcarbinyl cations. These non-classical carbocations can undergo facile rearrangements. While not directly involved in many synthetic routes to the title compound, understanding the potential for their formation, for example, in ring-opening reactions, is crucial. Future work could involve computational studies to predict the stability and rearrangement pathways of the 4-(2-methylcyclopropyl)butyl cation and related species.

The table below outlines potential research directions for the study of reactive intermediates:

Intermediate Research Direction Potential Techniques
Zinc Homoenolate Elucidation of the structure and reactivity of the specific homoenolate intermediate. Low-temperature NMR, trapping experiments with various electrophiles, computational modeling. acs.org
Cyclopropylcarbinyl Cation Investigation of potential rearrangement pathways and the influence of the methyl substituent on cation stability. Solvolysis studies, computational chemistry, isotopic labeling experiments.

| Nitrogen-Centered Radicals | Exploration of radical-based synthetic routes and characterization of the resulting radical intermediates. | Electron Paramagnetic Resonance (EPR) spectroscopy, radical trapping experiments. acs.org |

Potential for Development of Novel Chemical Transformations

The strained cyclopropane ring and the primary amine functionality in this compound make it a versatile substrate for developing novel chemical transformations.

Ring-Opening Reactions: The inherent ring strain of the cyclopropane can be harnessed in ring-opening reactions to generate more complex acyclic or heterocyclic structures. These transformations can be initiated by electrophiles, nucleophiles, or radicals. For example, acid-catalyzed ring-opening could lead to the formation of functionalized cyclopentylamines. The stereochemistry of the 2-methylcyclopropyl group would likely play a significant role in directing the stereochemical outcome of these reactions.

Cycloaddition Reactions: Cyclopropylamines can participate in cycloaddition reactions, such as [3+2] photocycloadditions with olefins, to construct five-membered rings. acs.orgrsc.org Developing such reactions for this compound could provide access to a diverse range of complex nitrogen-containing scaffolds with potential biological activity.

Functionalization of the Butylamine Chain: The primary amine offers a handle for a wide array of chemical modifications, including acylation, alkylation, and arylation. These reactions could be used to synthesize libraries of derivatives for screening in various applications.

Interdisciplinary Research Opportunities

The unique properties of this compound open up numerous avenues for interdisciplinary research, bridging organic synthesis with medicinal chemistry, materials science, and agrochemistry.

Medicinal Chemistry: The cyclopropyl (B3062369) group is a valuable motif in drug design, often introduced to enhance potency, improve metabolic stability, or modulate physicochemical properties. The specific diastereomers of this compound could exhibit distinct biological activities, as the spatial arrangement of substituents can significantly impact binding to biological targets. nih.govunl.ptnih.govrsc.org Future research could involve the synthesis of stereochemically pure isomers and their evaluation in various biological assays. Furthermore, the rigid cyclopropane ring can act as a conformational constraint in peptide mimics, potentially leading to compounds with improved bioavailability and bioactivity. nih.govnih.govscispace.com

Materials Science: Primary amines can be used as monomers or functionalizing agents in the synthesis of polymers. While the direct application of this compound in conductive polymers is not established, the functionalization of conductive polymer backbones with such unique small molecules could impart novel properties. mdpi.commdpi.comresearchgate.netbohrium.combohrium.com For example, the chiral nature of the compound could be exploited to create chiral polymer surfaces with applications in enantioselective separations or sensing.

Agrochemicals: Many successful pesticides and herbicides contain cyclopropane rings. The development of novel agrochemicals based on the this compound scaffold is a promising area of research. The different stereoisomers could be screened for their herbicidal, insecticidal, or fungicidal properties.

Asymmetric Catalysis: Chiral amines are widely used as ligands or catalysts in asymmetric synthesis. mdpi.comresearchgate.netnih.gov The synthesis of enantiomerically pure forms of this compound could provide new chiral building blocks for the development of novel catalysts for a range of asymmetric transformations. nih.govresearchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes for 4-(2-Methylcyclopropyl)butan-1-amine, and how can reaction conditions be optimized for yield?

Answer:

  • Key Methods :
    • Reductive Amination : Start with 2-methylcyclopropylbutanone and use reducing agents like NaBH4 or LiAlH4 with an ammonium source (e.g., NH4OAc). Optimize pH (~6-7) and temperature (40-60°C) to minimize side reactions .
    • Grignard Reaction : React cyclopropane derivatives with nitriles, followed by reduction (e.g., H2/Pd-C) to yield the amine .
  • Optimization : Use continuous flow reactors to enhance mixing and reduce reaction time. Monitor purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm cyclopropane ring integrity and amine proton shifts (δ 1.0–2.5 ppm for cyclopropane protons; δ 1.5–2.0 ppm for NH2).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns .
  • IR Spectroscopy : Detect NH2 stretching (~3300 cm<sup>-1</sup>) and cyclopropane ring vibrations (~1000 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Case Study Approach : Compare assays under standardized conditions (e.g., enzyme concentration, pH, temperature). For example, if conflicting IC50 values are reported for serotonin receptor binding, replicate experiments using the same cell line (e.g., HEK-293) and radioligand (e.g., [<sup>3</sup>H]5-HT) .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability between studies. Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What methodologies are recommended for studying the interaction of this compound with cytochrome P450 enzymes?

Answer:

  • In Vitro Assays :
    • Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS .
    • Competitive inhibition studies: Pre-incubate enzyme with compound and measure residual activity using probe substrates (e.g., dextromethorphan for CYP2D6) .
  • Molecular Dynamics (MD) : Simulate binding interactions with CYP active sites (e.g., docking studies using AutoDock Vina) to identify key residues (e.g., Phe120 in CYP2D6) .

Q. How can chiral synthesis of this compound enantiomers be achieved, and what are the implications for pharmacological studies?

Answer:

  • Stereoselective Synthesis :
    • Enzymatic Resolution : Use ω-transaminase (ATA) immobilized on zeolite with isopropylamine as an amino donor to yield (R)- or (S)-enantiomers .
    • Chiral Auxiliaries : Employ Evans oxazolidinones to control stereochemistry during cyclopropane ring formation .
  • Pharmacological Implications : Test enantiomers separately in receptor-binding assays (e.g., dopamine D2 vs. serotonin 5-HT2A) to identify stereospecific activity .

Q. What strategies are effective for measuring thermophysical properties (e.g., boiling point, solubility) of this compound?

Answer:

  • Boiling Point : Use differential scanning calorimetry (DSC) under reduced pressure (0.1–1.0 atm) to avoid decomposition .
  • Solubility : Apply the shake-flask method in buffered solutions (pH 7.4) with HPLC quantification. For logP determination, use octanol-water partitioning .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .
  • Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent oxidation. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .
  • Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite. Dispose as hazardous organic waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.